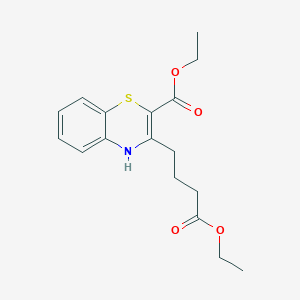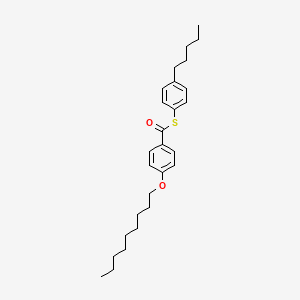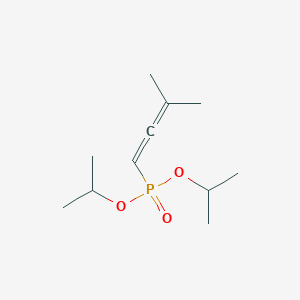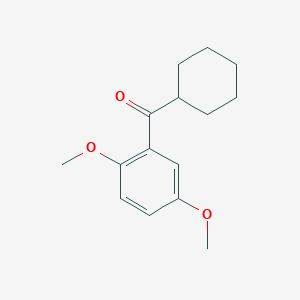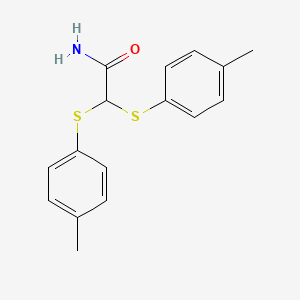
Acetamide, 2,2-bis(p-tolylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2,2-bis(p-tolylthio)-: is an organic compound with the molecular formula C16H17NOS2 It is a derivative of acetamide, where two p-tolylthio groups are attached to the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2,2-bis(p-tolylthio)- typically involves the reaction of acetamide with p-tolylthiol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reaction. The process can be summarized as follows:
Reactants: Acetamide and p-tolylthiol.
Catalyst: Commonly used catalysts include acids or bases to promote the reaction.
Solvent: Ethanol or acetonitrile.
Temperature: Elevated temperatures, typically around 70-100°C.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of Acetamide, 2,2-bis(p-tolylthio)- may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Acetamide, 2,2-bis(p-tolylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The p-tolylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Substitution: Nucleophiles such as amines or alcohols can be used to replace the p-tolylthio groups.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Acetamide, 2,2-bis(p-tolylthio)- is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study the effects of p-tolylthio groups on biological systems. It may serve as a model compound to investigate the interactions of similar structures with enzymes and other biomolecules.
Medicine: While specific medical applications of Acetamide, 2,2-bis(p-tolylthio)- are not well-documented, its derivatives may have potential as therapeutic agents. Research into its biological activity could lead to the development of new drugs.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of Acetamide, 2,2-bis(p-tolylthio)- involves its interaction with molecular targets through its p-tolylthio groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Acetamide: The parent compound, with a simpler structure and different chemical properties.
N,N-Dimethylacetamide (DMA): A related compound with different functional groups, widely used as a solvent.
Bis(p-tolylthio)ethane: A structurally similar compound with two p-tolylthio groups attached to an ethane backbone.
Uniqueness: Acetamide, 2,2-bis(p-tolylthio)- is unique due to the presence of two p-tolylthio groups, which impart distinct chemical and physical properties
Properties
CAS No. |
73664-35-4 |
|---|---|
Molecular Formula |
C16H17NOS2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
2,2-bis[(4-methylphenyl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H17NOS2/c1-11-3-7-13(8-4-11)19-16(15(17)18)20-14-9-5-12(2)6-10-14/h3-10,16H,1-2H3,(H2,17,18) |
InChI Key |
KELLHNUIOFYNJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC(C(=O)N)SC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~,N~2~-Bis[phenyl(piperidin-1-yl)methyl]ethanebis(thioamide)](/img/structure/B14459458.png)
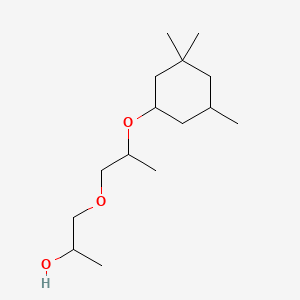
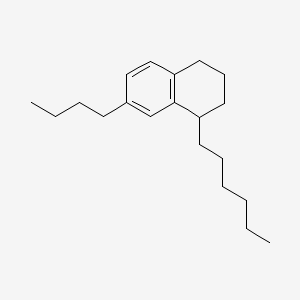
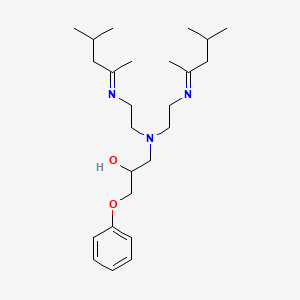


![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(2-hydroxyethyl)thio]-](/img/structure/B14459492.png)
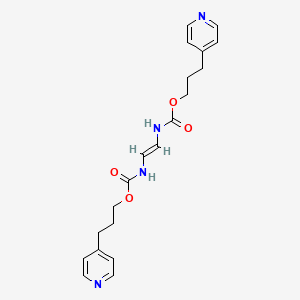
![Benzenamine, 4-[(5-nitro-2-thiazolyl)azo]-](/img/structure/B14459504.png)
![5-[(Benzylamino)(hydroxy)methylidene]-1,5-dihydro-4H-imidazol-4-one](/img/structure/B14459508.png)
